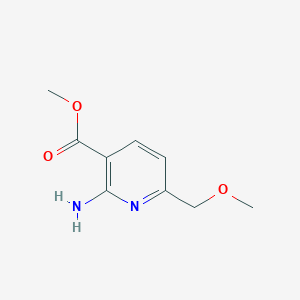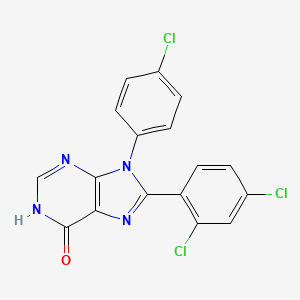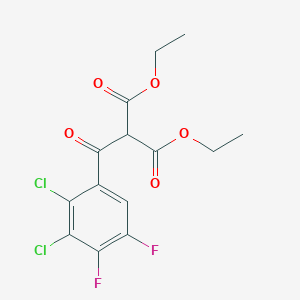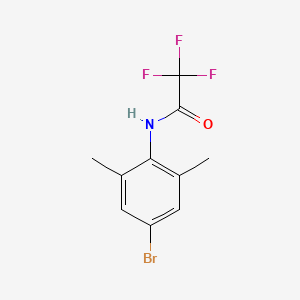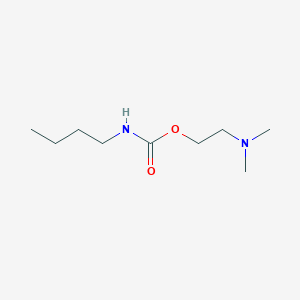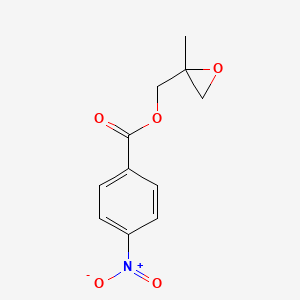![molecular formula C14H19NO2 B8646428 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)
4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and an isopropyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-isopropylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidinone ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl-phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-1-phenyl-pyrrolidin-2-one: Lacks the isopropyl group, which may affect its hydrophobic interactions and overall reactivity.
4-Hydroxymethyl-1-(4-methyl-phenyl)-pyrrolidin-2-one: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic properties.
4-Hydroxymethyl-1-(4-tert-butyl-phenyl)-pyrrolidin-2-one: Features a bulkier tert-butyl group, which may influence its binding affinity and selectivity.
Uniqueness
4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is unique due to the presence of the isopropyl group, which provides a balance between steric bulk and hydrophobicity. This balance can enhance its interactions with biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14(15)17/h3-6,10-11,16H,7-9H2,1-2H3 |
InChI Key |
HYDBVOZAWMQMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
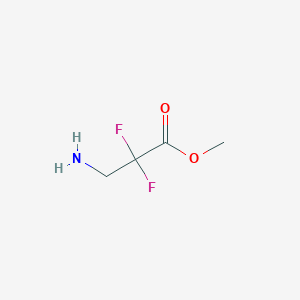
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
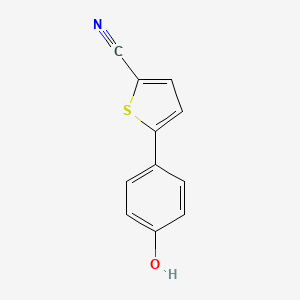
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)
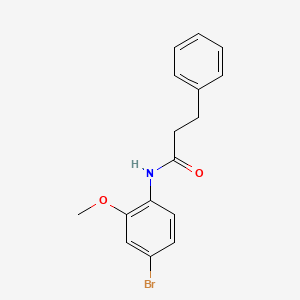
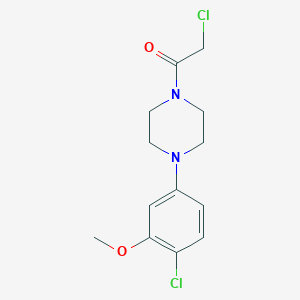
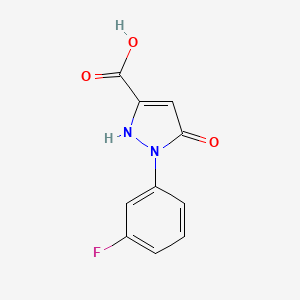
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
